

physical and chemical properties of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Butylbenzyl Bromide*

Cat. No.: *B076339*

[Get Quote](#)

An In-depth Technical Guide to 4-tert-Butylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-tert-Butylbenzyl Bromide (CAS No. 18880-00-7). It is a key organic intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.^[1] This document details its molecular structure, physicochemical characteristics, reactivity, and established synthetic protocols. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to aid in understanding.

Introduction

4-tert-Butylbenzyl Bromide, systematically named 1-(bromomethyl)-4-(tert-butyl)benzene, is an aromatic organobromine compound.^[2] Its structure features a benzyl bromide core with a sterically bulky tert-butyl group at the para position. This tert-butyl group enhances lipophilicity and influences the electronic and steric environment of the reactive benzylic bromide functional group.

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.^[3] The benzylic bromide is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the efficient introduction of the

4-tert-butylbenzyl moiety into a wide range of molecular scaffolds, a common strategy in the development of new therapeutic agents and other functional molecules.

Physical and Chemical Properties

4-tert-Butylbenzyl Bromide is typically a colorless to light yellow liquid at room temperature.[\[4\]](#) It is characterized by limited solubility in water but shows good solubility in common organic solvents such as chloroform and ether.[\[1\]](#)

Physicochemical Data

The key physical and chemical properties of 4-tert-Butylbenzyl Bromide are summarized in the table below for easy reference.

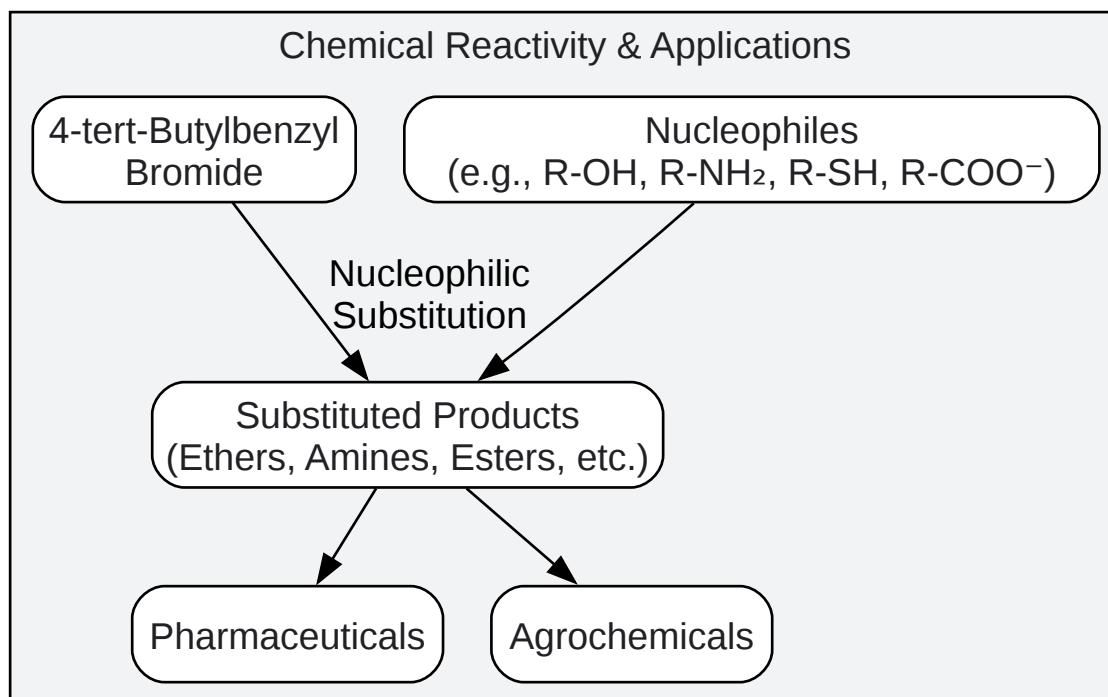
Property	Value	Source(s)
CAS Number	18880-00-7	[5] [6] [7]
Molecular Formula	C ₁₁ H ₁₅ Br	[5] [7]
Molecular Weight	227.14 g/mol	[2] [8]
Appearance	Clear colorless to light yellow liquid	[4] [7]
Melting Point	8-12 °C	[5] [8]
Boiling Point	93-94 °C at 1.5 mmHg	[8]
Density	1.236 g/mL at 25 °C	[8]
Refractive Index	n _{20/D} 1.545	[8]
Flash Point	110 °C (230 °F) - closed cup	
Vapour Pressure	0.0115 mmHg at 25°C	[5]
Solubility	Soluble in ether, chloroform; limited solubility in water	[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-tert-Butylbenzyl Bromide.

Spectrum Type	Key Features and Observations
¹ H NMR	The proton NMR spectrum is characterized by signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the benzylic methylene protons (singlet, ~4.5 ppm), and the aromatic protons on the disubstituted benzene ring (two doublets, ~7.2-7.4 ppm).
¹³ C NMR	The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons.
Infrared (IR)	The IR spectrum typically displays characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio).

Chemical Reactivity and Applications


The reactivity of 4-tert-Butylbenzyl Bromide is dominated by the benzylic bromide group. It readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), making it an excellent alkylating agent for introducing the 4-tert-butylbenzyl group.[\[1\]](#)

Key Reactions:

- Alkylation of Amines, Alcohols, and Thiols: It reacts with a wide variety of nucleophiles to form ethers, thioethers, and secondary or tertiary amines.
- Ester Formation: Reaction with carboxylate salts yields the corresponding esters.

- Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, although care must be taken due to the reactivity of the benzylic position.

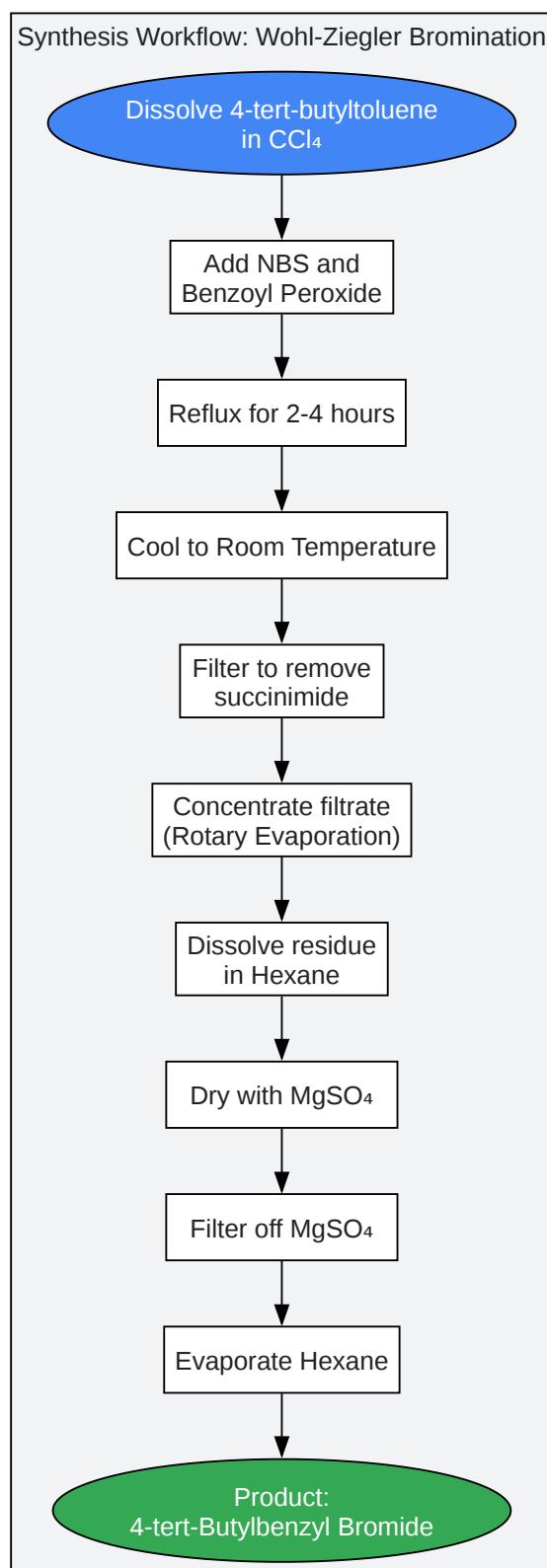
Its primary application is as a building block in multi-step organic syntheses. In drug development, the 4-tert-butylbenzyl group can be incorporated to enhance potency, modulate solubility, or improve metabolic stability by providing steric hindrance.

[Click to download full resolution via product page](#)

Figure 1: Logical relationship of 4-tert-Butylbenzyl Bromide in synthesis.

Experimental Protocols

Synthesis via Wohl-Ziegler Bromination


A common and reliable method for synthesizing 4-tert-Butylbenzyl Bromide is through the radical bromination of 4-tert-butyltoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[4] This is known as the Wohl-Ziegler reaction.[9][10]

Materials:

- 4-tert-Butyltoluene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.0 eq)
- Benzoyl Peroxide (radical initiator, ~0.02 eq)
- Carbon Tetrachloride (CCl₄) (solvent)
- Hexane (for workup)
- Magnesium Sulfate (drying agent)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene (e.g., 14.8 g, 0.10 mol) in carbon tetrachloride.[4]
- Addition of Reagents: Add N-bromosuccinimide (e.g., 17.8 g, 0.10 mol) and benzoyl peroxide (e.g., 200 mg) to the solution.[4]
- Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. The completion can be monitored by observing that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.[9]
- Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble succinimide. Wash the filtrate with carbon tetrachloride.[4]
- Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in hexane and dry the solution with magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the final product, 4-tert-Butylbenzyl Bromide.[4]

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of 4-tert-Butylbenzyl Bromide.

Safety and Handling

4-tert-Butylbenzyl Bromide is classified as a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

- GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1).
- Signal Word: Danger.
- Hazard Statements: H314 - Causes severe skin burns and eye damage.

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.
- In case of contact:
 - Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
 - Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Conclusion

4-tert-Butylbenzyl Bromide is a valuable reagent for the synthetic chemist, particularly in the fields of medicinal chemistry and drug development. Its well-defined physical properties and predictable reactivity make it a reliable building block for introducing the 4-tert-butylbenzyl group into target molecules. Understanding its synthesis, handling requirements, and chemical behavior is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 18880-00-7: 4-tert-Butylbenzyl bromide | CymitQuimica [cymitquimica.com]
- 2. 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | C11H15Br | CID 87836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-tert-Butylbenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 4-tert-ブチルベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Wohl-Ziegler bromination - Wikipedia [en.wikipedia.org]
- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Butylbenzyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076339#physical-and-chemical-properties-of-4-butylbenzyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com